Product packaging for 1,2,3-Benzenetricarboxylic acid hydrate(Cat. No.:CAS No. 732304-21-1)

1,2,3-Benzenetricarboxylic acid hydrate

Cat. No.: B3152258
CAS No.: 732304-21-1
M. Wt: 228.16 g/mol
InChI Key: DYDNZUYNRZENMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Structural Significance of Aromatic Polycarboxylic Acids

The study of aromatic carboxylic acids dates back to the 16th century with the discovery of benzoic acid, the simplest member of this class, which was initially derived from the dry distillation of gum benzoin. wikipedia.orgbritannica.com The field evolved significantly with the elucidation of its chemical composition in the 19th century. wikipedia.org This foundational work paved the way for the investigation of more complex derivatives, including aromatic polycarboxylic acids—compounds featuring more than one carboxyl group attached to an aromatic ring. britannica.com These compounds, such as the isomers of phthalic acid (benzenedicarboxylic acids), became crucial industrial chemicals. britannica.com The development of methods for producing polycarboxylic acids with three or more carboxyl groups further expanded the field. google.com

The structural significance of aromatic polycarboxylic acids lies in the rigid framework provided by the benzene (B151609) ring and the functionality of the multiple carboxyl groups. numberanalytics.com These carboxyl groups (-COOH) are polar and can act as both hydrogen-bond donors and acceptors, enabling the formation of extensive intermolecular networks. wikipedia.org Upon deprotonation, they form carboxylate anions that are excellent coordinating agents for metal ions. wikipedia.org This ability to link metal centers is fundamental to their role as "building blocks" in the self-assembly of highly ordered, multidimensional structures like MOFs and coordination polymers. plos.org The specific arrangement and number of carboxyl groups on the aromatic ring dictate the geometry and connectivity of the resulting materials, allowing chemists to design structures with tailored properties. researchgate.net

Rationale for Focused Academic Inquiry into 1,2,3-Benzenetricarboxylic Acid Hydrate (B1144303)

The focused academic inquiry into 1,2,3-benzenetricarboxylic acid hydrate stems from its distinct molecular architecture. Unlike its more symmetrical isomers, trimellitic acid (1,2,4-) and trimesic acid (1,3,5-), the 1,2,3- arrangement of carboxyl groups in hemimellitic acid creates a sterically crowded and pre-organized binding site. wikipedia.orgnist.govnih.gov This unique vicinal positioning influences its coordination behavior with metal ions, leading to the formation of novel and complex topologies that are not accessible with other isomers.

Scope and Objectives of Research Endeavors Pertaining to the Compound

Research endeavors pertaining to this compound are primarily focused on its application as a multitopic organic linker in the synthesis of new materials with specific functional properties.

The main objectives of this research include:

Synthesis of Novel Coordination Polymers and MOFs: A primary goal is to react the compound with various metal ions (such as zinc, copper, or lanthanides) to construct new coordination polymers. researchgate.netrsc.orgfishersci.no The aim is to create diverse and predictable structures, including one-dimensional chains, two-dimensional layers, and complex three-dimensional frameworks. rsc.org

Structural Characterization and Analysis: A significant part of the research involves the detailed characterization of these new materials using techniques like single-crystal X-ray diffraction. rsc.org This allows for the precise determination of their crystal structures, connectivity, and topology, providing fundamental insights into the principles of self-assembly and crystal growth. researchgate.net

Investigation of Functional Properties: Researchers aim to discover and optimize the properties of the resulting materials. This includes studying their thermal stability, porosity for gas storage, and photoluminescent properties. rsc.org The unique coordination environment enforced by the ligand can impart interesting magnetic or optical behaviors to the final material. researchgate.net

Exploring In Situ Ligand Transformations: Under certain reaction conditions, such as in solvothermal synthesis, 1,2,3-benzenetricarboxylic acid can undergo chemical transformations into new ligand species. rsc.org A research objective is to understand and control these in situ reactions to create materials that would be otherwise inaccessible. rsc.org

Development of Materials for Specific Applications: The ultimate scope is to leverage the unique properties of these synthesized materials for practical applications. While still in the research phase, potential uses include selective adsorption, catalysis, and the development of new sensing materials. plos.orgekb.eg For instance, it is used in the synthesis and characterization of hemimellitic acid complexes with lanthanides(III) to study their thermal behavior. fishersci.no

Data Tables

Chemical Properties and Identifiers

Property Value Source(s)
IUPAC Name benzene-1,2,3-tricarboxylic acid hydrate fishersci.no
Common Name Hemimellitic acid hydrate fishersci.no
Molecular Formula C₉H₆O₆ · xH₂O sigmaaldrich.com
Anhydrous Formula C₉H₆O₆ wikipedia.org
Anhydrous Mol. Wt. 210.14 g/mol wikipedia.orgalfa-chemistry.com
CAS Number 732304-21-1 fishersci.noalfa-chemistry.com
Melting Point ~191-192 °C (decomposition) fishersci.nosigmaaldrich.com
Solubility Slightly soluble in water fishersci.no

Synonyms and Alternative Names

Synonym
This compound
Benzene-1,2,3-tricarboxylic acid hydrate
Hemimellitic acid hydrate
Oxamethane

Source: fishersci.noalfa-chemistry.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O7 B3152258 1,2,3-Benzenetricarboxylic acid hydrate CAS No. 732304-21-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

benzene-1,2,3-tricarboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O6.H2O/c10-7(11)4-2-1-3-5(8(12)13)6(4)9(14)15;/h1-3H,(H,10,11)(H,12,13)(H,14,15);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDNZUYNRZENMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)C(=O)O)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201018141
Record name 1,2,3-Benzenetricarboxylic acid hydrate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201018141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177349-18-6, 36362-97-7, 732304-21-1
Record name 1,2,3-Benzenetricarboxylic acid hydrate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201018141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3-Benzenetricarboxylic acid hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2,3-Benzenetricarboxylic acid hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations of 1,2,3 Benzenetricarboxylic Acid Hydrate

Established Synthetic Pathways for 1,2,3-Benzenetricarboxylic Acid and its Hydrates

The primary and most established method for the synthesis of 1,2,3-benzenetricarboxylic acid is through the oxidation of 1,2,3-trimethylbenzene. This process typically involves the use of strong oxidizing agents to convert the three methyl groups on the benzene (B151609) ring into carboxylic acid functionalities. While the general principle is straightforward, the specific reaction conditions, such as the choice of oxidant, solvent, temperature, and catalysts, can significantly influence the yield and purity of the final product.

Common oxidizing agents employed for this transformation include potassium permanganate (B83412) (KMnO4) and nitric acid (HNO3). The reaction is typically carried out in an aqueous medium, and upon completion, the product is isolated by acidification, precipitation, and subsequent purification steps like recrystallization.

The hydrated form, 1,2,3-benzenetricarboxylic acid hydrate (B1144303), is readily obtained by crystallization of the anhydrous acid from water. The water molecules are incorporated into the crystal lattice, forming a stable hydrated structure. The exact number of water molecules in the hydrate can vary, and a dihydrate form has been characterized through single-crystal X-ray diffraction. researchgate.net The formation of the hydrate is influenced by the crystallization conditions, such as temperature and solvent composition. The crystal structure of the dihydrate reveals extensive hydrogen bonding interactions between the carboxylic acid groups and the water molecules. researchgate.net

A summary of common synthetic precursors and methods is presented in the table below.

PrecursorSynthetic MethodProduct
1,2,3-TrimethylbenzeneOxidation1,2,3-Benzenetricarboxylic acid
1,2,3-Benzenetricarboxylic acidCrystallization from water1,2,3-Benzenetricarboxylic acid hydrate

Hydrothermal and Solvothermal Synthetic Routes for Derivative Formation

Hydrothermal and solvothermal methods have emerged as powerful techniques for the synthesis of advanced materials, particularly coordination polymers and metal-organic frameworks (MOFs). These methods involve carrying out reactions in water (hydrothermal) or organic solvents (solvothermal) at elevated temperatures and pressures in a sealed vessel, such as a Teflon-lined autoclave. 1,2,3-Benzenetricarboxylic acid and its derivatives are frequently used as organic linkers in these syntheses due to their multiple coordination sites.

The reaction of 1,2,3-benzenetricarboxylic acid with various metal salts under hydrothermal or solvothermal conditions leads to the formation of a wide array of coordination compounds with diverse structures and properties. The specific architecture of the resulting framework is influenced by several factors, including the nature of the metal ion, the solvent system, the reaction temperature, and the presence of auxiliary ligands.

For instance, the hydrothermal reaction of a 5-nitro derivative of 1,2,3-benzenetricarboxylic acid with zinc(II) acetate (B1210297) and a flexible bis(imidazole) ligand resulted in the formation of a three-dimensional coordination polymer. In this structure, the benzenetricarboxylate ligand bridges the zinc ions to form one-dimensional chains, which are further interconnected by the bis(imidazole) ligands to create the 3D framework.

The table below provides examples of derivative formation using hydrothermal and solvothermal routes.

ReactantsMethodProduct Type
5-nitro-1,2,3-benzenetricarboxylic acid, Zn(II) acetate, 1,4-bis(imidazol-1-ylmethyl)benzeneHydrothermal3D Coordination Polymer
1,2,3-benzenetricarboxylic acid, Zinc oxide, various N-donor ligandsHydro/Solvothermal1D, 2D, and 3D Coordination Polymers

In Situ Ligand Conversion Mechanisms in Complex Systems

One of the fascinating aspects of hydrothermal and solvothermal synthesis is the potential for in situ ligand transformations, where the starting organic ligand undergoes chemical modification during the reaction to form a new ligand that is then incorporated into the final product. Such in situ reactions can lead to the formation of novel and unexpected coordination architectures.

In the context of 1,2,3-benzenetricarboxylic acid, in situ ligand conversions have been observed during the solvothermal synthesis of zinc(II) coordination polymers. rsc.org For example, in the presence of methanol (B129727) or dimethylformamide (DMF) as solvents, 1,2,3-benzenetricarboxylic acid has been found to transform into 2-(methoxycarbonyl)isophthalic acid or 2-(dimethylcarbamoyl)isophthalic acid, respectively. rsc.org These transformations involve the esterification or amidation of one of the carboxylic acid groups of the starting ligand.

These in situ reactions are believed to be promoted by the specific conditions of the solvothermal environment, including the elevated temperature and the reactivity of the solvent molecules. The newly formed ligands, with their altered coordination modes and steric profiles, then react with the metal ions to produce coordination polymers with unique structures that would not be accessible from the original 1,2,3-benzenetricarboxylic acid ligand. rsc.org This highlights the dynamic nature of solvothermal synthesis and its potential for the discovery of new compounds through serendipitous in situ reactions.

The following table summarizes the observed in situ ligand conversions of 1,2,3-benzenetricarboxylic acid.

Starting LigandSolventIn Situ Formed Ligand
1,2,3-Benzenetricarboxylic acidMethanol2-(Methoxycarbonyl)isophthalic acid
1,2,3-Benzenetricarboxylic acidDimethylformamide (DMF)2-(Dimethylcarbamoyl)isophthalic acid

Crystallography and Supramolecular Architecture of 1,2,3 Benzenetricarboxylic Acid Hydrate and Its Assemblies

Single-Crystal X-ray Diffraction Analysis of 1,2,3-Benzenetricarboxylic Acid Hydrate (B1144303) Compounds

Single-crystal X-ray diffraction has been instrumental in elucidating the precise three-dimensional structure of 1,2,3-benzenetricarboxylic acid hydrate. The analysis of 1,2,3-benzenetricarboxylic acid dihydrate reveals that it crystallizes in the orthorhombic system. researchgate.net This technique provides detailed information about the molecular geometry and the arrangement of molecules within the crystal lattice.

The crystal structure of 1,2,3-benzenetricarboxylic acid dihydrate has been determined to belong to the space group Pna2_1. researchgate.net The unit cell parameters have been reported as a = 17.22(8) Å, b = 4.25(5) Å, and c = 22.04(9) Å, with four molecules (Z=4) per unit cell. researchgate.net The structure was refined to a final R-factor of 0.075 based on 1,143 visually estimated intensities. researchgate.net Within the molecule, the exocyclic C-C bond lengths for the two carboxyl groups that are approximately in the plane of the benzene (B151609) ring are 1.489(2) Å and 1.493(2) Å. researchgate.net

Table 1: Crystallographic Data for 1,2,3-Benzenetricarboxylic Acid Dihydrate

Parameter Value
Chemical Formula C₉H₆O₆·2H₂O
Crystal System Orthorhombic
Space Group Pna2_1
a (Å) 17.22(8)
b (Å) 4.25(5)
c (Å) 22.04(9)
Z 4
R-factor 0.075

Investigation of Hydrogen Bonding Networks and Supramolecular Synthons

The crystal structure of this compound is significantly influenced by a network of hydrogen bonds. These interactions involve the carboxylic acid groups of the hemimellitic acid and the water molecules of hydration. researchgate.net The presence of multiple donor and acceptor sites on a single molecule allows for the formation of robust and predictable hydrogen-bonding patterns known as supramolecular synthons.

In the case of carboxylic acids, a common and highly stable supramolecular synthon is the R²₂(8) ring motif, where two carboxylic acid groups form a cyclic dimer through a pair of O-H···O hydrogen bonds. While this is a prevalent synthon in many carboxylic acid structures, the specific arrangement in this compound also involves the water molecules, leading to more complex networks. The spectra of the hydrated forms of benzenecarboxylic acids show hydrogen bonds between the carbonyl groups and the water of hydration. researchgate.net The analysis of these intricate hydrogen-bonding arrays can be systematically approached using Etter's graph set analysis, which provides a powerful tool for describing and classifying the connectivity of these networks. rsc.org

Solvent Inclusion Phenomena and Host-Guest Interactions within Crystalline Lattices

The robust hydrogen-bonding networks formed by 1,2,3-benzenetricarboxylic acid can create cavities within the crystal lattice that are capable of encapsulating solvent molecules. This phenomenon, known as solvent inclusion, results in the formation of crystalline host-guest complexes or clathrates. The architecture of the host network, and consequently the shape and size of the voids, can be influenced by the nature of the included solvent molecule.

Crystal Engineering Strategies Employing 1,2,3-Benzenetricarboxylic Acid as a Tecton

In the field of crystal engineering, which focuses on the design and synthesis of new solid-state materials with desired properties, 1,2,3-benzenetricarboxylic acid serves as a valuable tecton. rsc.orgresearchgate.net Its three carboxylic acid groups provide strong and directional hydrogen-bonding capabilities, allowing for the controlled assembly of molecules into predictable supramolecular architectures.

One key strategy involves the co-crystallization of 1,2,3-benzenetricarboxylic acid with other molecules to form multi-component crystals with tailored structures and properties. For instance, it has been used as a coformer in the synthesis of cocrystals with purine alkaloids. nih.govacs.org In these structures, the hemimellitic acid and the alkaloid molecules are held together by specific and reliable supramolecular synthons. All of these solids were structurally characterized, and all synthons formed by purine alkaloids and carboxylic acids were recognized using single-crystal X-ray diffraction. acs.org

Furthermore, the ability of 1,2,3-benzenetricarboxylic acid to form robust hydrogen-bonded networks has been exploited to create inclusion compounds, as detailed in the previous section. rsc.org This strategy of utilizing a tecton to build a host framework that can incorporate guest molecules is a fundamental approach in crystal engineering for the development of materials with potential applications in separation, storage, and sensing. The versatility of 1,2,3-benzenetricarboxylic acid as a building block underscores its importance in the rational design of functional crystalline solids.

Coordination Chemistry and Metal Organic Frameworks Featuring 1,2,3 Benzenetricarboxylate Ligands

Design and Synthesis of Metal-Organic Coordination Polymers (CPs) Utilizing 1,2,3-Benzenetricarboxylic Acid

The synthesis of coordination polymers using 1,2,3-benzenetricarboxylic acid (H₃btc) typically involves solvothermal or hydrothermal methods. rsc.org These techniques facilitate the reaction between a metal salt and the deprotonated hemimellitate ligand, often in the presence of other ancillary ligands, to form crystalline materials. The resulting structures are highly dependent on reaction conditions such as temperature, pH, solvent system, and the molar ratios of the reactants. d-nb.info

The flexibility of the carboxylate groups to adopt various coordination modes—such as monodentate, chelating, and bridging—is a key factor in the structural diversity of the resulting CPs. tandfonline.com The specific isomerism of 1,2,3-benzenetricarboxylic acid, compared to its 1,3,5- and 1,2,4- counterparts, introduces steric constraints and specific coordination preferences that guide the assembly of unique polymeric architectures.

The dimensionality of coordination polymers constructed from hemimellitate ligands can be systematically controlled, yielding one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. rsc.orgrsc.orgresearchgate.net The final dimensionality is a result of the interplay between the coordination geometry of the metal ion, the coordination modes of the hemimellitate ligand, and the influence of any ancillary ligands present. rsc.org

1D Architectures : One-dimensional structures, such as infinite chains or tubular formations, can arise when the metal-ligand connections propagate in a single direction. rsc.orgd-nb.infonih.gov For instance, a Zn(II) coordination polymer, [Zn(1,2,3-Hbtc)(1,4-bix)]·0.5(1,4-bix)·H₂O, forms a 1D infinite tubular structure. rsc.org Another example is a silver(I) complex, [Ag₂(HBTC)(Pz)₁/₂]n, which assembles into a 1D polymeric chain. tandfonline.com

2D Architectures : Two-dimensional networks are formed when connections extend across a plane. uzh.ch These can take the form of layered structures. For example, Mn(II) and Zn(II) have been used with a related ligand (1,3,5-benzenetricarboxylate) and the ancillary ligand 4-phenylpyridine (B135609) to create 2D layered structures. tandfonline.comtandfonline.com

3D Architectures : Three-dimensional frameworks result from the extension of coordination bonds in all directions. These are often achieved by using ancillary ligands as pillars to connect 2D layers. nih.gov A zinc-based CP, [Zn₃(1,2,3-btc)₂(4,4′-bpy)₂(H₂O)₂]₂·7H₂O, exemplifies this, where 2D [Zn₃(1,2,3-btc)₂] layers are linked by 4,4′-bipyridine pillars to form a 3D framework. rsc.org

Topological analysis provides a method for simplifying and classifying these complex structures. mdpi.comucl.ac.uk CPs based on benzenetricarboxylate ligands exhibit significant topological diversity, including trinodal and 4-connected nets. rsc.orgnih.gov For instance, the aforementioned 3D zinc framework possesses a trinodal 4-connected (4²·6⁴)₂(6⁵·8)(4²·6⁴)₂ topology. rsc.org

The choice of the metal center is a critical factor that dictates the coordination geometry and, consequently, the final structure of the coordination polymer. A wide range of transition metals, including Zn(II), Ni(II), Co(II), Mn(II), Cd(II), Ag(I), Fe(II), and Cu(II), have been successfully incorporated into frameworks with benzenetricarboxylate ligands. rsc.orgtandfonline.comnih.gov Each metal ion's preferred coordination number and geometry (e.g., octahedral, tetrahedral) influences how it connects with the hemimellitate linkers.

Ancillary ligands, particularly N-donor ligands like pyrazine (B50134), 4,4′-bipyridine, and various imidazole (B134444) derivatives, play a crucial role in tuning the dimensionality and topology of the resulting frameworks. rsc.orgnih.govresearchgate.netnih.gov These ligands can act as pillars, bridges, or terminal groups, profoundly influencing the final architecture. nih.govrsc.org For example, in the synthesis of zinc coordination polymers with 1,2,3-benzenetricarboxylic acid, the addition of different N-donor ligands such as 1,4-bis(imidazol-1-ylmethyl)benzene (1,4-bix) and 4,4′-bipyridine (4,4'-bpy) led to the formation of distinct 1D and 3D structures, respectively. rsc.org

The table below summarizes several coordination polymers synthesized with 1,2,3-benzenetricarboxylic acid and various metal centers and ancillary ligands, highlighting the resulting structural dimensionality and topology.

Compound FormulaMetal CenterAncillary LigandDimensionalityTopology/Structural FeatureReference
[Zn(1,2,3-Hbtc)(1,4-bix)]·0.5(1,4-bix)·H₂OZn(II)1,4-bis(imidazol-1-ylmethyl)benzene (1,4-bix)1DInfinite tubular structure rsc.org
[Zn₃(1,2,3-btc)₂(4,4′-bpy)₂(H₂O)₂]₂·7H₂OZn(II)4,4′-bipyridine (4,4′-bpy)3DTrinodal 4-connected (4²·6⁴)₂(6⁵·8)(4²·6⁴)₂ rsc.org
[Zn₃(1,2,3-btc)₂(bbi)₃]₂·3H₂OZn(II)1,1′-(1,4-butanediyl)bis(imidazole) (bbi)3D5-nodal (3,4)-connected net rsc.org
{[Ag(H₂btc)(pyz)]·(H₂O)₂}nAg(I)Pyrazine (pyz)3DSupramolecular network from cationic chains and anionic layers nih.gov

In addition to simple frameworks, the assembly of benzenetricarboxylate ligands can lead to more complex and fascinating architectures, such as self-penetrating and entangled (or interpenetrating) networks. Interpenetration occurs when two or more independent frameworks grow through one another without any covalent linkages between them. acs.org This phenomenon is common in MOF chemistry as a way for systems to fill void space.

While examples using the 1,2,3-isomer are less common, related systems demonstrate the principle. For instance, a uranyl-based framework with the 1,2,4-isomer of benzenetricarboxylic acid forms a 2-fold interpenetrated 3D framework with a utp topology. acs.org Self-penetrating frameworks are a distinct class where a single network catenates with itself. figshare.com Research using related aromatic carboxylates has produced a (3,4)-connected self-penetrating 3D polymer with an unprecedented topology. figshare.com These intricate structures highlight the complexity that can be achieved through the self-assembly of carefully chosen metal and ligand components.

Exploration of Metal-Organic Frameworks (MOFs) Incorporating 1,2,3-Benzenetricarboxylic Acid

Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers characterized by their porous nature. researchgate.net The design principles for MOFs are similar to those for CPs, focusing on the geometry of metal-based secondary building units (SBUs) and organic linkers. rsc.org The use of 1,2,3-benzenetricarboxylic acid as a linker allows for the construction of MOFs with unique structural and functional properties.

The definitive characterization of MOF structures is achieved through single-crystal X-ray diffraction, which provides precise atomic coordinates and reveals the connectivity of the framework. nih.gov Powder X-ray diffraction is also crucial for confirming the phase purity of the bulk material. rsc.org

The topology of hemimellitate-based MOFs can be highly varied. For example, a copper(II) MOF incorporating a derivative of 1,2,3-benzenetricarboxylate and an oximic co-ligand resulted in a 3-c uninodal net with hcb topology. mdpi.com In another study, using the related 1,3,5-benzenetricarboxylic acid, two new zinc-based MOFs were synthesized that displayed rare binodal (3,6)-net and (3,5)-net topologies. nih.gov These complex topologies arise from the specific coordination environment of the metal ions and the linking geometry of the hemimellitate ligand.

Framework TypeMetal/Linker SystemObserved TopologyReference
MOFCu(II) / Hbtc / H₂pyaox3-c uninodal net (hcb) mdpi.com
MOFZn(II) / Trimesic acidBinodal (3,6)-net nih.gov
MOFZn(II) / Trimesic acid(3,5)-net nih.gov
MOFNi(II) / Trimesic acidQuadruple interpenetration of (10,3)-a network rsc.org

The stability of MOFs in the presence of water is a critical factor for many of their potential applications. Some MOFs exhibit dynamic structural changes upon hydration and dehydration, which can be reversible. nih.gov This behavior is often linked to the presence of coordinated water molecules or hydrophilic functional groups within the framework.

Studies on carboxylate-containing MOFs have provided molecular-level insights into these mechanisms. scirp.org The process often involves competition between water molecules and the carboxylate oxygen atoms for coordination sites on the metal centers. scirp.org For instance, a zinc-trimesic acid MOF was shown to undergo reversible dehydration and rehydration, demonstrating the robustness of its framework. nih.gov In some copper-based MOFs, hydrolytic stability is enhanced by the presence of weak, "sacrificial" coordination bonds that can break upon hydration and reform upon dehydration, protecting the primary framework structure. st-andrews.ac.uk This reversible behavior is a key area of research, as controlling the interaction of MOFs with water is essential for their practical implementation in areas such as gas separation and storage. nih.govst-andrews.ac.uk

Based on a comprehensive review of the available scientific literature, there is currently insufficient data to provide a detailed analysis of the pore characteristics and surface area of porous coordination polymers specifically featuring 1,2,3-benzenetricarboxylate ligands.

While the synthesis and crystal structures of several coordination polymers using 1,2,3-benzenetricarboxylic acid (hemimellitic acid) have been reported, these studies have not included characterization of their porosity. Key analytical data, such as that derived from gas sorption experiments (e.g., nitrogen adsorption-desorption isotherms), is necessary to determine critical parameters like:

Brunauer-Emmett-Teller (BET) Surface Area: A measure of the total surface area within the material's pores.

Langmuir Surface Area: An alternative calculation of surface area.

Pore Volume: The total volume of the empty space within the material.

Pore Size Distribution: The range and prevalence of different pore sizes.

Research into porous coordination polymers, or metal-organic frameworks (MOFs), has extensively focused on other isomers of benzenetricarboxylic acid, particularly the highly symmetrical 1,3,5-benzenetricarboxylic acid (trimesic acid). This ligand has been instrumental in the development of numerous high-surface-area materials. However, similar detailed investigations into the porosity of frameworks constructed from the 1,2,3-isomer are not present in the surveyed literature.

Consequently, a section on the pore characteristics and surface area analysis, including detailed research findings and data tables as requested, cannot be generated at this time. Further experimental research would be required to produce and analyze porous materials based on 1,2,3-benzenetricarboxylate to provide such information.

Advanced Spectroscopic and Analytical Characterization for 1,2,3 Benzenetricarboxylic Acid Systems

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Structure Elucidation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, offers profound insights into the functional groups and bonding arrangements within the 1,2,3-Benzenetricarboxylic acid hydrate (B1144303) molecule. The spectra are characterized by distinct bands corresponding to the vibrations of the carboxylic acid groups, the benzene (B151609) ring, and the associated water molecules.

In the FT-IR spectrum, a very broad absorption band is typically observed in the 2500–3300 cm⁻¹ region, which arises from the O-H stretching vibrations of the carboxylic acid dimers and the water of hydration. researchgate.net The strong hydrogen bonding in the crystal lattice contributes to the significant broadening of this peak. The carbonyl (C=O) stretching vibration of the carboxylic acid groups gives rise to a strong, sharp absorption band, typically found between 1700 cm⁻¹ and 1730 cm⁻¹. The presence of adjacent carboxylic acid groups can influence the precise position of this band.

Vibrations associated with the aromatic ring also provide key structural information. The C-C stretching vibrations within the benzene ring typically appear in the 1450–1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the benzene ring, can be observed at lower wavenumbers, generally between 650 cm⁻¹ and 900 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H stretching bands are typically weak in Raman spectra, the symmetric C=O stretching vibration and the aromatic ring breathing modes are often strong and well-defined, making them useful for structural confirmation. chemicalbook.com

Table 1: Key Vibrational Bands for 1,2,3-Benzenetricarboxylic Acid Hydrate
Vibrational ModeTypical Wavenumber Range (cm⁻¹)TechniqueNotes
O-H Stretch (Carboxylic Acid & Water)2500–3300FT-IRVery broad and strong due to extensive hydrogen bonding. researchgate.net
C=O Stretch (Carbonyl)1700–1730FT-IR, RamanStrong and sharp intensity.
C-C Stretch (Aromatic Ring)1450–1600FT-IR, RamanMultiple bands of varying intensity.
C-O Stretch / O-H Bend (In-plane)1200–1450FT-IRCoupled vibrations involving the carboxylic acid group.
C-H Bend (Out-of-plane)650–900FT-IRCharacteristic of the 1,2,3-substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.

For ¹H NMR analysis in a suitable deuterated solvent (e.g., DMSO-d₆), the spectrum of 1,2,3-Benzenetricarboxylic acid would show distinct signals for the aromatic protons and the acidic protons of the carboxyl groups. chemicalbook.com The three aromatic protons are chemically non-equivalent and would appear as a complex multiplet or as distinct doublets and triplets in the aromatic region (typically 7.5–8.5 ppm). The acidic protons of the three carboxyl groups would likely appear as a single, broad singlet at a significantly downfield chemical shift (>10 ppm), as they can undergo rapid chemical exchange.

The ¹³C NMR spectrum provides information on each unique carbon atom. One would expect to see signals for the six aromatic carbons and the three carboxyl carbons. The carboxyl carbons are the most deshielded and appear furthest downfield (typically 165–175 ppm). The three substituted aromatic carbons would have distinct chemical shifts from the three unsubstituted aromatic carbons, providing further confirmation of the 1,2,3-substitution pattern.

Table 2: Expected NMR Chemical Shifts (δ) for 1,2,3-Benzenetricarboxylic Acid
NucleusAtom TypeExpected Chemical Shift (ppm)Notes
¹HCarboxylic Acid (-COOH)>10Broad singlet, position is concentration and solvent dependent.
¹HAromatic (Ar-H)7.5–8.5Complex splitting pattern due to coupling between adjacent protons. chemicalbook.com
¹³CCarboxylic Acid (-C OOH)165–175Three distinct signals expected.
¹³CAromatic (Ar-C)125–140Six distinct signals expected, corresponding to substituted and unsubstituted carbons.

Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment

Thermal analysis techniques like TGA and DSC are critical for evaluating the thermal stability of this compound and for quantifying its water content. azom.com

A typical TGA curve for the hydrate would show an initial mass loss at a relatively low temperature (e.g., below 150°C). This mass loss corresponds to the release of the water molecules of hydration. nih.gov The percentage of mass lost in this step can be used to determine the exact number of water molecules per molecule of the acid (e.g., dihydrate). nih.gov Following dehydration, the anhydrous compound remains stable up to a higher temperature, after which a significant and often sharp mass loss occurs, indicating decomposition. abo.fi The decomposition of the organic structure typically results in the evolution of carbon dioxide and water. abo.fi

The DSC curve provides complementary information on the energetic changes. An endothermic peak will accompany the dehydration step, representing the energy required to remove the water from the crystal lattice. azom.com The melting point of the compound is also observed as a sharp endothermic peak. For 1,2,3-Benzenetricarboxylic acid, the melting often occurs concurrently with or is immediately followed by decomposition, with reported melting points in the range of 190–198°C. fishersci.comsigmaaldrich.com The decomposition process itself may be associated with either endothermic or exothermic events, depending on the atmosphere and the specific decomposition pathway. nih.gov

Table 3: Summary of Thermal Events for this compound
Thermal EventApproximate Temperature Range (°C)TechniqueObservation
Dehydration< 150TGA/DSCMass loss corresponding to water molecules; endothermic peak. azom.comnih.gov
Melting/Decomposition190–198DSC/TGASharp endothermic peak (melting) followed by or concurrent with major mass loss (decomposition). fishersci.comsigmaaldrich.com
Decomposition> 190TGASignificant mass loss corresponding to the breakdown of the organic molecule. abo.fi

Electron Microscopy Techniques (SEM, TEM) for Morphological and Nanostructural Investigation

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are invaluable for visualizing the morphology and structure of materials at the micro- and nanoscale.

SEM analysis of crystalline this compound would reveal details about its crystal habit, particle size distribution, and surface topography. The resulting micrographs could show, for example, whether the compound crystallizes as well-defined prisms, plates, or needles. This morphological information is crucial as it can influence bulk properties like flowability and dissolution rate.

TEM would allow for investigation at a higher resolution, providing insights into the internal structure and crystallographic features. While typically used for nanomaterials, TEM can be employed on crushed microcrystals to observe features like stacking faults, dislocations, or other crystalline defects. For materials derived from 1,2,3-Benzenetricarboxylic acid, such as metal-organic frameworks, TEM is essential for confirming the nanostructure and porosity.

Impedance Spectroscopy for Charge Transport and Proton Conductivity Studies

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the electrical properties of materials, including charge transport and conductivity. For a hydrated crystalline acid like this compound, EIS is particularly relevant for studying proton conductivity.

The presence of an extensive hydrogen-bonding network involving both the carboxylic acid groups and the water molecules provides potential pathways for proton transport via the Grotthuss mechanism (proton hopping). researchgate.net An EIS experiment involves applying a small AC voltage across a sample and measuring the resulting current over a range of frequencies. The data is often presented as a Nyquist plot.

Analysis of the impedance spectra can yield the bulk resistance of the material, which can then be used to calculate its proton conductivity. fz-juelich.de By performing these measurements at various temperatures, the activation energy for the proton conduction process can be determined from an Arrhenius plot. researchgate.net This provides fundamental insights into the mechanism of proton transport within the crystalline structure. Such studies are crucial for applications involving proton conductors, such as in fuel cell membranes or sensors. fz-juelich.deresearchgate.net

Theoretical and Computational Investigations of 1,2,3 Benzenetricarboxylic Acid Compounds

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-electron systems. nih.gov It is widely applied to predict the geometry, electronic properties, and reactivity of molecules like 1,2,3-benzenetricarboxylic acid. DFT calculations, often using hybrid functionals like B3LYP, can determine optimized molecular structures and vibrational frequencies, which can be compared with experimental data from techniques like IR spectroscopy. ukm.my

Key aspects of electronic structure elucidated by DFT include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. nih.govmdpi.com These descriptors provide a framework for understanding how the molecule will interact with other chemical species.

Table 1: Key DFT-Derived Reactivity Descriptors

Descriptor Formula Interpretation
Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2 Describes the tendency of electrons to escape from the system.
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2 Measures resistance to change in electron distribution or charge transfer.
Global Softness (S) S = 1 / (2η) The inverse of hardness; indicates a higher propensity for chemical reactions.

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the ability of a species to accept electrons. |

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MESP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 1,2,3-benzenetricarboxylic acid, the MESP would show negative potential around the oxygen atoms of the carboxylic groups, indicating these are the primary sites for electrophilic attack and for coordinating with metal ions. Conversely, the hydrogen atoms of the carboxylic groups and the benzene (B151609) ring would show positive potential, marking them as sites for nucleophilic attack. nih.gov The Fukui function is another DFT-based descriptor that helps in modeling chemical reactivity and identifying intramolecular site selectivity for nucleophilic, electrophilic, and radical attacks. nih.gov

Quantum Theory of Atoms in Molecules (QTAiM) for Intermolecular Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAiM) provides a rigorous method for analyzing the topology of the electron density to characterize chemical bonding. semanticscholar.org This approach is particularly valuable for studying non-covalent interactions, such as the extensive network of hydrogen bonds that defines the crystal structure of 1,2,3-benzenetricarboxylic acid hydrate (B1144303). researchgate.net

QTAiM analysis begins with the calculated electron density (ρ(r)), typically obtained from DFT or other high-level quantum mechanical calculations. The theory partitions the molecule into atomic basins and identifies critical points in the electron density where the gradient is zero. A Bond Critical Point (BCP) located between two atoms is indicative of a chemical interaction. The properties of the electron density at this BCP provide quantitative information about the nature and strength of the bond.

Key QTAiM parameters at a bond critical point include:

Electron density (ρ(r)) : Its magnitude correlates with the bond strength.

Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian distinguishes between different types of interactions. A negative value (∇²ρ(r) < 0) is characteristic of shared-shell interactions (covalent bonds), where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) is typical of closed-shell interactions, such as hydrogen bonds, ionic bonds, and van der Waals forces, where electron density is depleted in the internuclear region.

Total electron energy density (H(r)) : The sign of H(r) can also help characterize the interaction, with negative values indicating a degree of covalent character.

Table 2: Typical QTAiM Parameters for Intermolecular Interactions

Interaction Type Sign of Laplacian (∇²ρ(r)) Sign of Energy Density (H(r)) Description
Strong Hydrogen Bond Positive Negative Partially covalent character.
Weak Hydrogen Bond Positive Positive Primarily electrostatic in nature.

| van der Waals | Positive | Positive | Weak, non-specific interaction. |

Molecular Dynamics and Monte Carlo Simulations for Material Behavior Prediction (Inferred from MOF studies)

While specific MD and Monte Carlo simulations for 1,2,3-benzenetricarboxylic acid hydrate are not widely documented, the behavior of this molecule can be inferred from computational studies of Metal-Organic Frameworks (MOFs) that use similar benzenetricarboxylic acids as organic linkers. nih.govresearchgate.net MOFs are crystalline materials constructed from metal ions or clusters connected by organic molecules. MD and Monte Carlo simulations are essential tools for predicting the material properties and behavior of these complex systems.

Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the time evolution of the system. In the context of MOFs, MD is used to study:

Structural Stability : Simulating the framework at different temperatures and pressures to assess its thermal and mechanical stability.

Guest Molecule Diffusion : Tracking the movement of adsorbed gas or liquid molecules within the pores of the MOF to calculate diffusion coefficients, which are critical for separation applications.

Monte Carlo (MC) simulations use statistical methods to model the behavior of complex systems. researchgate.net For MOFs, Grand Canonical Monte Carlo (GCMC) is a particularly powerful technique used to predict adsorption properties. In GCMC simulations, the MOF structure is placed in a simulation box, and gas molecules are randomly inserted, deleted, or moved to simulate the adsorption process at a given temperature and pressure. This method is widely used to:

Predict Adsorption Isotherms : Calculating the amount of gas adsorbed by the MOF at various pressures, which is a key measure of its storage capacity.

Determine Adsorption Selectivity : Simulating the competitive adsorption of different gases in a mixture to evaluate the MOF's potential for gas separation.

Identify Favorable Adsorption Sites : Pinpointing the specific locations within the pores where guest molecules prefer to bind, providing insight into the nature of the host-guest interactions.

By applying these simulation techniques to MOFs built with 1,2,3-benzenetricarboxylic acid, one could predict their stability, guest diffusion pathways, and capacity for storing gases like CO₂, methane, or hydrogen. researchgate.net

Computational Modeling of Adsorption Isotherms and Kinetic Mechanisms

The performance of materials in applications like gas storage and separation is defined by their adsorption properties. Computational modeling is a vital tool for predicting and understanding these properties. For materials like MOFs derived from 1,2,3-benzenetricarboxylic acid, modeling adsorption isotherms and kinetic mechanisms provides crucial data for assessing their potential. researchgate.net

Adsorption Isotherms describe the relationship between the amount of substance adsorbed onto a surface and its pressure or concentration at a constant temperature. As mentioned, GCMC simulations are the primary method for computationally generating these isotherms. researchgate.net The simulated isotherms can then be fitted to various analytical models to extract thermodynamic parameters.

Table 3: Common Adsorption Isotherm Models

Isotherm Model Key Assumptions Application
Langmuir Monolayer adsorption on a homogeneous surface with no interaction between adsorbed molecules. Describes chemisorption or physisorption on surfaces with uniform binding sites.
Freundlich Multilayer adsorption on a heterogeneous surface. Empirical model often used for heterogeneous systems.
Sips (Langmuir-Freundlich) A hybrid model that combines Langmuir and Freundlich approaches. Useful for predicting adsorption on heterogeneous surfaces, approaching Langmuir behavior at high pressures.

| Toth | An empirical model that is also useful for heterogeneous systems. | Often provides a better fit for a wider range of pressures than other models. |

Kinetic Mechanisms of adsorption are investigated using methods like kinetic Monte Carlo (kMC) and MD simulations. These simulations can model the rates of adsorption and desorption and the diffusion of molecules through the porous structure. researchgate.net By analyzing the trajectories of guest molecules, researchers can understand the pathways they take through the material and identify any bottlenecks or barriers to diffusion. This information is critical for applications where rapid uptake and release of the adsorbate are required. For instance, MD simulations can reveal how the flexibility of the 1,2,3-benzenetricarboxylic acid linker might create "gate-opening" effects, where the pores of the MOF expand to allow guest molecules to enter under certain conditions.

Advanced Applications and Functional Materials Development Based on 1,2,3 Benzenetricarboxylic Acid Hydrate

Catalytic Applications of Coordination Polymers and Metal-Organic Frameworks

The unique structure of benzenetricarboxylate-based MOFs, featuring well-defined pores and spatially distributed active sites, makes them excellent candidates for heterogeneous catalysis. nih.gov These materials can bridge the gap between homogeneous and traditional heterogeneous catalysts by offering high porosity and an abundance of accessible active sites. mdpi.com

Benzenetricarboxylate-based MOFs serve as robust platforms for a variety of organic reactions. nih.gov The catalytic activity often originates from the metal nodes, which can act as Lewis acid sites, or from functional groups on the organic linkers that can provide Brønsted acidity or basicity. nih.gov This dual functionality allows for the design of bifunctional catalysts capable of facilitating multi-step cascade reactions in a single pot. mdpi.com

The coordinatively unsaturated metal sites, often referred to as open metal sites, are particularly important as they can act as electron acceptors to accelerate reactions. nih.gov For instance, copper benzene-1,3,5-tricarboxylate (B1238097) (Cu-BTC or HKUST-1) has been investigated as an effective heterogeneous catalyst for biodiesel production through the transesterification of oils. researchgate.net The high surface area and tunable properties of MOFs make them a promising alternative to traditional homogeneous catalysts, which are often difficult to recycle. researchgate.net

Furthermore, MOFs have been successfully employed as solid catalysts for C-C bond-forming reactions like the Henry reaction. mdpi.com The catalytic activity can be tuned by the choice of the metal node, with different metals providing varying degrees of Lewis acidity. mdpi.com Postsynthetic modification techniques can also be used to introduce new functionalities, such as carboxylic acid groups, which can act as Brønsted acid catalysts for reactions like the methanolysis of epoxides. nih.gov

Materials derived from benzenetricarboxylic acid have demonstrated significant potential as photocatalysts for the degradation of environmental pollutants. nih.gov Their activity stems from the ability of the framework to absorb light, generating electron-hole pairs that produce reactive oxygen species, which in turn mineralize organic contaminants. rsc.orgresearchgate.net

Composites of benzenetricarboxylate-based MOFs and semiconductor materials like titanium dioxide (TiO₂) have shown enhanced photocatalytic performance. For example, a TiO₂@HKUST-1 composite achieved a 92.4% degradation efficiency for tetracycline (B611298) under visible light within 60 minutes. rsc.org This enhancement is attributed to the MOF's large surface area, which improves pollutant adsorption, and the effective separation of photogenerated charge carriers at the MOF-semiconductor interface, which prevents their recombination. rsc.org

The photocatalytic activity is influenced by factors such as catalyst dosage and light intensity. rsc.orgnih.gov Studies have shown that increasing the catalyst amount can boost the degradation rate by providing more active sites, though excessive amounts can lead to light scattering and reduced efficiency. rsc.org Even under low-intensity light, novel photocatalytic systems are being developed to effectively degrade pollutants, highlighting the potential for real-world environmental applications. nih.govresearchgate.netrsc.org

Adsorption, Separation, and Environmental Remediation Technologies

The high porosity and tunable pore chemistry of benzenetricarboxylate-based MOFs make them exceptional adsorbents for a wide range of environmental contaminants, including organic dyes, heavy metals, and harmful gases. rsc.org

Benzenetricarboxylate-based MOFs, particularly iron-based MIL-100(Fe), have shown remarkable efficiency in removing organic dyes from aqueous solutions. mdpi.comrsc.org These materials possess high surface areas and a porous structure that allows for the effective capture of dye molecules. rsc.orgresearchgate.net The adsorption mechanism is often a combination of electrostatic interactions, π-π stacking, and hydrogen bonding between the MOF and the dye molecule. rsc.org

MIL-100(Fe) has demonstrated exceptionally high adsorption capacities for various dyes. For instance, it can adsorb up to 1045 mg/g of methyl orange and 736 mg/g of methylene (B1212753) blue. mdpi.com The framework's metal ion can also influence selectivity; while MIL-100(Fe) adsorbs both methyl orange and methylene blue, the chromium-based analogue, MIL-100(Cr), selectively adsorbs methylene blue from a mixture. rsc.org The stability of these MOFs in water is a critical factor for their practical application in wastewater treatment. rsc.org Furthermore, these adsorbents can often be regenerated and reused for multiple cycles without a significant loss in performance. rsc.orgnih.gov

Adsorption Capacities of Benzenetricarboxylate-Based MOFs for Organic Dyes

AdsorbentOrganic DyeMaximum Adsorption Capacity (mg/g)Reference
MIL-100(Fe)Methyl Orange (MO)1045 mdpi.com
MIL-100(Fe)Methylene Blue (MB)736 mdpi.com
ZIF-67Malachite Green (MG)2500 mdpi.com
MIL-100(Fe)Congo Red (CR)714.3 mdpi.com
MIL-100(Fe)Methylene Blue (MB)622 researchgate.net
MIL-100(Fe)Acid Orange 7 (AO7)480.8 mdpi.com
MIL-100(Fe)Tartrazine104.9 nih.gov

The removal of toxic heavy metal ions from water is a critical environmental challenge. scienceblog.commdpi.comrsc.org MOFs and related coordination polymers have emerged as highly effective adsorbents for this purpose due to the presence of functional groups that can chelate or exchange with metal ions. researchgate.netspecificpolymers.com

Benzenetricarboxylate-based MOFs can be functionalized to enhance their affinity and selectivity for specific heavy metals. For example, a Cu-BTC MOF functionalized with polysulfide groups showed high selectivity for mercury (Hg(II)), with an extraction recovery of nearly 100%. nih.gov The mechanism for removal can vary, including ion exchange, surface complexation, and Lewis acid-base interactions. Other frameworks, such as ZIF-8 and UiO-66, have also been extensively studied for the removal of a wide range of heavy metals including arsenic, chromium, copper, and lead. researchgate.netmdpi.comfrontiersin.orgnih.govbohrium.com

Performance of MOFs in Heavy Metal Sequestration

AdsorbentTarget Metal IonMaximum Adsorption Capacity (mg/g)Reference
ZIF-8Copper (Cu²⁺)800 mdpi.com
ZIF-8Uranium (U(VI))534 mdpi.com
ZIF-8Arsenic (As(V))90.92 mdpi.com
ZIF-8Arsenic (As(III))60 mdpi.com
UiO-66-NH₂Chromium (Cr(VI))36.6 frontiersin.org

The capture and storage of gases like carbon dioxide (CO₂) are crucial for mitigating climate change and for various industrial processes. ustc.edu.cn MOFs are considered state-of-the-art materials for gas storage due to their exceptionally high surface areas and tunable pore environments. vnu.edu.vn Benzenetricarboxylate-based MOFs, such as Cu-BTC (HKUST-1), are particularly effective for CO₂ capture due to the presence of open metal sites that can directly interact with CO₂ molecules. mdpi.comcambridge.org

The CO₂ adsorption capacity of these materials can be significant. MOF-177, for example, exhibits a CO₂ uptake of 33.5 mmol/g at 35 bar. jyu.fi The performance of MOFs can be further enhanced by creating bimetallic frameworks. Incorporating zinc into a magnesium-based MOF, for instance, can increase the CO₂ adsorption capacity by 50% compared to the monometallic versions. researchgate.netupm.edu.my Research is ongoing to develop MOFs that not only have high storage capacities but also exhibit high selectivity for CO₂ over other gases, such as nitrogen, under various pressure and temperature conditions. rsc.orgdtu.dkdtu.dkrsc.org

CO₂ Adsorption Capacities of Benzenetricarboxylate-Based MOFs

AdsorbentCO₂ UptakeConditionsReference
MOF-17733.5 mmol/g35 bar, 25 °C jyu.fi
50%Zn/50%Mg-MOF323 mg/gNot specified upm.edu.my
TiO₂/HKUST-12.3 mmol/g (10.16 wt%)30 °C, 1 atm mdpi.com
MOF-1770.8 mmol/g1 bar, 25 °C jyu.fi

Development of Electronic and Optoelectronic Materials

The unique molecular architecture of 1,2,3-benzenetricarboxylic acid, also known as hemimellitic acid, featuring three carboxylic acid groups on a benzene (B151609) ring, provides a versatile platform for the development of advanced electronic and optoelectronic materials. These carboxylic groups offer multiple coordination sites and the capacity to form extensive hydrogen-bonding networks, which are pivotal for creating materials with tailored properties for applications such as proton conduction, luminescence, and organic semiconductors.

Hydrated acid salts derived from 1,2,3-benzenetricarboxylic acid are promising candidates for solid-state proton conductors, which are essential components in technologies like fuel cells. The conductivity in these materials is intricately linked to the presence of water molecules, which, along with the carboxyl groups, form pathways for proton transport.

Research has demonstrated that metal-organic frameworks (MOFs) and coordination polymers constructed from 1,2,3-benzenetricarboxylate ligands can exhibit significant proton conductivity. The water molecules within these structures, whether coordinated to a metal center or existing as guest molecules, create dynamic hydrogen-bonding networks. Protons can then move through these networks via vehicular or Grotthuss mechanisms. The efficiency of this transport is highly dependent on factors such as temperature and relative humidity, which influence the hydration level and the mobility of protons within the material's framework.

Material TypeKey Structural FeatureProton Conduction Mechanism
Hydrated Acid SaltsExtensive hydrogen-bonding networksGrotthuss and/or Vehicular
Coordination PolymersWater molecules in channelsFacilitated proton hopping
Metal-Organic FrameworksOrdered porous structuresHumidity-dependent pathways

Coordination compounds synthesized with 1,2,3-benzenetricarboxylate are of significant interest for their luminescent properties, particularly when complexed with lanthanide ions. mdpi.com In these systems, the organic ligand can function as an "antenna," absorbing ultraviolet or visible light and efficiently transferring the energy to the central lanthanide ion. This process, known as the antenna effect, excites the f-electrons of the lanthanide, leading to characteristic, sharp emission bands. mdpi.com

The luminescence of these materials can be tuned by the choice of the lanthanide ion, with europium (Eu³⁺) complexes typically emitting red light and terbium (Tb³⁺) complexes emitting green light. The rigid structure of the 1,2,3-benzenetricarboxylate ligand helps to minimize non-radiative decay processes, thereby enhancing the luminescence quantum yield. These properties make such coordination compounds promising for applications in lighting devices, sensors, and bio-imaging. Studies on zinc(II) coordination polymers have also highlighted the fluorescent properties of materials assembled with 1,2,3-benzenetricarboxylic acid. rsc.org

Lanthanide IonEmission ColorKey Transition
Europium (Eu³⁺)Red⁵D₀ → ⁷F₂
Terbium (Tb³⁺)Green⁵D₄ → ⁷F₅

While 1,2,3-benzenetricarboxylic acid hydrate (B1144303) itself is not a conventional semiconductor, its structure serves as a valuable building block for designing larger, more complex organic molecules with semiconducting properties. The aromatic core provides a basis for creating extended π-conjugated systems, which are essential for charge transport in organic electronic devices.

The carboxylic acid functional groups play a crucial role in this context. They can be used to modify the electronic properties of the molecule, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Furthermore, these groups can facilitate the self-assembly of molecules into ordered structures, like thin films, which is critical for the performance of devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Research in this area focuses on synthesizing and characterizing novel derivatives that incorporate the 1,2,3-benzenetricarboxylate moiety into larger polymeric or molecular structures to harness their potential in next-generation electronics.

Polymer Science and Engineering Applications

The trifunctional nature of 1,2,3-benzenetricarboxylic acid makes it a significant monomer for the synthesis of high-performance polymers, including engineering plastics. Its derivatives, especially the anhydride (B1165640), are used to create polymers with desirable characteristics such as high thermal stability and mechanical strength.

In the realm of polymer science, 1,2,3-benzenetricarboxylic acid and its anhydride are key components in the production of high-performance polymers like polyimides. vt.edu The synthesis of polyimides typically involves a two-step process. vt.edu Initially, a dianhydride is reacted with a diamine in a polar aprotic solvent to form a soluble poly(amic acid) precursor. vt.edunasa.gov This precursor is then converted into the final, intractable polyimide through a cyclization process, which can be induced either thermally or chemically with the elimination of water. vt.edunasa.gov

The incorporation of the 1,2,3-benzenetricarboxylic acid structure into the polymer backbone can lead to materials with a high glass transition temperature, excellent thermal and oxidative stability, and robust mechanical properties. These characteristics make them suitable for demanding applications in the aerospace, automotive, and electronics industries, where materials are required to withstand harsh operating conditions. The ability to form cross-linked networks also contributes to the enhanced durability and chemical resistance of the resulting polymers.

Future Research Trajectories and Unexplored Frontiers for 1,2,3 Benzenetricarboxylic Acid Hydrate

Innovative Synthetic Strategies for Tailored Materials

The development of advanced materials hinges on the ability to control their synthesis with precision, thereby tailoring their properties for specific applications. For materials derived from 1,2,3-benzenetricarboxylic acid, future research is moving beyond traditional solvothermal and hydrothermal methods towards more sophisticated synthetic strategies.

Table 1: Comparison of Synthetic Strategies for Tailored Materials

Synthetic StrategyDescriptionPotential for Tailoring
Functionalized Ligands Introducing additional functional groups (e.g., amino, nitro) to the benzenetricarboxylic acid backbone before synthesis.Allows for the tuning of electronic properties, surface chemistry, and catalytic activity. For example, amino-functionalized linkers can enhance CO2 adsorption selectivity.
Hierarchical Porosity Creating materials with a multi-level pore structure, combining micropores, mesopores, and macropores.Improves mass transport and accessibility of active sites, which is crucial for applications in catalysis and separation. windows.netrsc.orgrsc.orgnih.gov
Mixed-Linker Approaches Incorporating multiple different organic linkers into a single framework.Enables fine-tuning of pore size, shape, and chemical environment, leading to materials with highly specific adsorption or catalytic properties. rsc.org

One promising avenue is the use of functionalized 1,2,3-benzenetricarboxylic acid ligands . By introducing specific chemical groups onto the benzene (B151609) ring, it is possible to imbue the resulting materials with desired properties. For instance, the incorporation of amino groups can create basic sites, enhancing the material's affinity for acidic gases like carbon dioxide. Similarly, introducing nitro groups can alter the electronic properties of the framework, which could be beneficial for catalytic applications. nih.gov

Another key area of exploration is the creation of hierarchical porous structures . windows.netrsc.orgrsc.orgnih.gov While traditional MOFs possess uniform micropores, creating materials with a combination of micro-, meso-, and macropores can significantly enhance their performance in applications requiring efficient mass transport, such as heterogeneous catalysis. Strategies to achieve this include template-assisted synthesis and self-formation procedures. windows.net

Furthermore, the use of mixed-linker or mixed-metal strategies in the synthesis of MOFs offers a powerful tool for creating materials with precisely controlled pore environments. By combining 1,2,3-benzenetricarboxylic acid with other organic linkers of varying lengths and functionalities, researchers can fine-tune the resulting framework's topology and porosity. rsc.org

Multicomponent Systems and Hybrid Materials Integration

The integration of 1,2,3-benzenetricarboxylic acid into multicomponent systems and hybrid materials represents a significant frontier in materials science. This approach involves combining the unique properties of hemimellitate-based frameworks with other molecular or nanoscale components to create materials with synergistic or entirely new functionalities.

A key area of interest is the development of mixed-ligand coordination polymers . These materials incorporate 1,2,3-benzenetricarboxylic acid alongside other organic ligands, such as N-donor linkers like bipyridine or pyrazine (B50134). nih.govmdpi.com This strategy allows for the construction of complex and often interpenetrated frameworks with unique structural topologies and properties. For example, the reaction of 1,2,3-benzenetricarboxylic acid with silver(I) and pyrazine results in a three-dimensional supramolecular architecture with interesting photoluminescent properties. nih.gov Similarly, the use of dipyridyl-type co-ligands with 5-nitro-1,2,3-benzenetricarboxylic acid has led to the synthesis of 3D pillared-layer structures with tunable magnetic interactions. nih.gov

Table 2: Examples of Multicomponent Systems with 1,2,3-Benzenetricarboxylic Acid Derivatives

System TypeComponentsResulting Architecture/PropertiesReference
Mixed-Ligand Coordination PolymerSilver(I), Pyrazine, 1,2,3-Benzenetricarboxylic acid3D supramolecular network with photoluminescence nih.gov
Mixed-Ligand Coordination PolymerTransition metals (Cu, Co, Ni), Dipyridyl ligands, 5-Nitro-1,2,3-benzenetricarboxylic acid3D pillared-layer frameworks with ferro-/antiferromagnetic interactions nih.gov
Heterometallic MOFLanthanide and transition metal ions, 1,2,3-Benzenetricarboxylic acidPotential for bifunctional catalysis and enhanced luminescence mdpi.com
Functionalized NanoparticlesIron oxide nanoparticles, Benzoic acid derivativesModified surface properties for targeted applications samipubco.com

Another exciting direction is the creation of heterometallic metal-organic frameworks . By incorporating two or more different metal ions into the same framework, it is possible to create materials with bifunctional catalytic sites or enhanced luminescent properties. mdpi.com The distinct coordination preferences of different metal ions can be exploited to direct the assembly of highly ordered, complex structures.

The integration of hemimellitate-based frameworks with other materials to form hybrid composites is also a burgeoning field. This could involve the growth of MOF coatings on functionalized nanoparticles, leading to materials with combined magnetic and porous properties. samipubco.com Alternatively, the incorporation of MOF particles into polymer matrices can enhance the mechanical properties of the polymer while leveraging the functional porosity of the MOF.

Advanced In Situ Characterization Techniques

A deeper understanding of the formation mechanisms of materials derived from 1,2,3-benzenetricarboxylic acid hydrate (B1144303) is crucial for the rational design of new synthetic strategies. Advanced in situ characterization techniques are poised to provide unprecedented insights into the dynamic processes of nucleation and crystal growth.

Synchrotron-based X-ray diffraction and scattering techniques are particularly powerful for monitoring the formation of crystalline materials in real-time. sorptionhub.comnih.govst-andrews.ac.ukresearchgate.netdocumentsdelivered.com By performing these experiments under solvothermal or hydrothermal conditions, researchers can track the evolution of crystalline phases, identify transient intermediates, and elucidate the kinetics of crystal growth. This information is invaluable for optimizing reaction conditions to favor the formation of desired polymorphs or to control crystal size and morphology.

Spectroscopic techniques , such as Raman and infrared spectroscopy, can provide complementary information about the coordination environment of the metal ions and the protonation state of the carboxylate groups during the reaction. icm.edu.pliaea.orgnih.govssrn.comresearchgate.net Time-resolved spectroscopic monitoring of the complexation between lanthanide ions and 1,2,3-benzenetricarboxylic acid, for example, can reveal the stepwise formation of coordination complexes in solution.

Table 3: Advanced In Situ Characterization Techniques for Studying Material Formation

TechniqueInformation GainedRelevance to 1,2,3-Benzenetricarboxylic Acid Hydrate Systems
Synchrotron X-ray Diffraction/Scattering Real-time tracking of crystalline phase formation, identification of intermediates, crystal growth kinetics.Elucidating the mechanism of MOF and coordination polymer formation to control polymorphism and crystal morphology. sorptionhub.comnih.govst-andrews.ac.ukresearchgate.netdocumentsdelivered.com
In Situ Spectroscopy (Raman, IR) Monitoring changes in chemical bonding and coordination environment during the reaction.Understanding the complexation of metal ions with the carboxylate groups of hemimellitic acid in solution. icm.edu.pliaea.orgnih.govssrn.comresearchgate.net
Atomic Force Microscopy (AFM) Visualization of crystal nucleation and growth at the nanoscale on a surface.Directly observing the layer-by-layer growth of MOF thin films and understanding the role of surface chemistry.

Computational Design and Predictive Modeling for Novel Functionalities

Computational methods are becoming increasingly indispensable in the field of materials science, offering the ability to predict the structures and properties of new materials before they are synthesized. For systems based on 1,2,3-benzenetricarboxylic acid, computational design and predictive modeling hold the key to unlocking novel functionalities.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and bonding in hemimellitate-based materials. nih.govresearchgate.net This can provide insights into their potential for catalysis, gas separation, and sensing applications. For example, DFT can be used to model the adsorption of small molecules within the pores of a MOF, predicting binding energies and identifying preferential adsorption sites.

Molecular dynamics (MD) simulations offer a powerful tool for studying the dynamic behavior of these materials. MD can be used to investigate the diffusion of guest molecules through the pores of a framework, which is crucial for understanding their performance in separation processes. It can also be used to explore the flexibility of the framework and its response to external stimuli such as temperature and pressure.

High-throughput computational screening is a rapidly emerging area that leverages large databases of hypothetical MOF structures to identify promising candidates for specific applications. nih.govnih.govmdpi.comrsc.orgresearchgate.net By applying computational filters based on desired properties such as pore size, surface area, and gas affinity, researchers can narrow down the vast number of potential structures to a manageable set for experimental investigation. This approach has the potential to significantly accelerate the discovery of new materials based on 1,2,3-benzenetricarboxylic acid for applications in areas such as carbon capture and hydrogen storage.

Table 4: Computational Approaches for Designing and Predicting Functionalities

Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT) Modeling electronic structure and bonding.Adsorption energies, reaction pathways for catalysis, electronic band structure. nih.govresearchgate.net
Molecular Dynamics (MD) Simulating the dynamic behavior of atoms and molecules.Diffusion coefficients of guest molecules, framework flexibility, thermal stability.
High-Throughput Computational Screening Rapidly evaluating large libraries of virtual structures.Promising candidates for gas separation, gas storage, and catalysis based on predicted performance metrics. nih.govnih.govmdpi.comrsc.orgresearchgate.net

By harnessing the power of these computational tools, researchers can move towards a more rational and predictive approach to the design of functional materials based on this compound.

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize 1,2,3-benzenetricarboxylic acid hydrate with minimal impurities?

  • Methodology : Use controlled esterification-hydrolysis routes. Start with benzene derivatives (e.g., trimethylbenzene) subjected to stepwise oxidation with KMnO₄/H₂SO₄ under reflux. Monitor reaction progress via TLC and purify via recrystallization in water-ethanol mixtures. Confirm purity via HPLC (≥99%) and characterize using FT-IR (carboxylic O–H stretch at 2500–3300 cm⁻¹) and ¹H/¹³C NMR (aromatic protons at δ 7.8–8.2 ppm, carboxylate carbons at δ 170–175 ppm) .
  • Hydrate Stability : Use thermogravimetric analysis (TGA) to quantify water content (e.g., ~10–15% weight loss at 100–150°C) and confirm hydrate formation via X-ray diffraction (XRD) to compare with anhydrous forms .

Q. What analytical techniques are critical for distinguishing this compound from its isomers (e.g., 1,2,4- or 1,3,5-)?

  • Differentiation Strategy :

  • XRD : Compare crystal lattice parameters (e.g., orthorhombic vs. monoclinic systems).
  • Mass Spectrometry : Use high-resolution ESI-MS to detect molecular ion peaks (e.g., [M-H]⁻ at m/z 209.0 for anhydrous form vs. 227.0 for hydrate).
  • Solubility Profiling : Test solubility in DMSO (high for hydrate) vs. acetone (low for anhydrous forms) .

Q. How does the hydrate form influence acid dissociation constants (pKa) compared to the anhydrous form?

  • Experimental Design : Perform potentiometric titration in aqueous solutions (0.1 M KCl, 25°C). Use a glass electrode to measure pH changes and calculate pKa values via HYPERQUAD software. The hydrate typically shows lower pKa₁ (≈2.1) due to hydrogen bonding with water, whereas anhydrous forms exhibit pKa₁ ≈2.5 .

Advanced Research Questions

Q. What strategies resolve contradictions in reported melting points (e.g., 229–231°C vs. 231–235°C) for 1,2,3-benzenetricarboxylic acid derivatives?

  • Root Cause Analysis :

  • Impurity Effects : Trace metal ions (e.g., Fe³⁺) from synthesis can lower melting points. Use ICP-MS to detect contaminants.
  • Polymorphism : Conduct differential scanning calorimetry (DSC) to identify metastable crystalline phases.
  • Hydration Variability : Ensure strict control of humidity during sample preparation (e.g., store in desiccators with silica gel) .

Q. How can this compound be utilized in designing coordination polymers for catalytic applications?

  • Synthesis Protocol : React the hydrate with transition metals (e.g., Cu²⁺, Zn²⁺) in solvothermal conditions (DMF, 120°C, 24h). Characterize the polymer via XRD to confirm framework topology (e.g., 2D sheets or 3D networks).
  • Catalytic Testing : Use the polymer for CO₂ cycloaddition with epoxides. Monitor conversion rates via GC-MS and compare activation energies (Eₐ) with homogeneous catalysts .

Q. What computational methods predict the hydrate’s interaction with biomolecules (e.g., enzymes or DNA)?

  • Approach : Perform DFT calculations (B3LYP/6-311++G**) to model hydrogen-bonding networks. Use molecular docking (AutoDock Vina) to simulate binding with cytochrome P450 or DNA minor grooves. Validate predictions via fluorescence quenching assays .

Data Contradiction and Validation

  • Case Study : Conflicting reports on solubility in ethanol ( vs. 14).
    • Resolution : Replicate experiments under standardized conditions (25°C, 1 atm). Use UV-Vis spectroscopy to quantify solubility limits (e.g., 12.5 mg/mL for hydrate vs. 8.2 mg/mL for anhydrous form) and identify solvent impurities (e.g., aldehydes in ethanol) via GC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3-Benzenetricarboxylic acid hydrate
Reactant of Route 2
Reactant of Route 2
1,2,3-Benzenetricarboxylic acid hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.